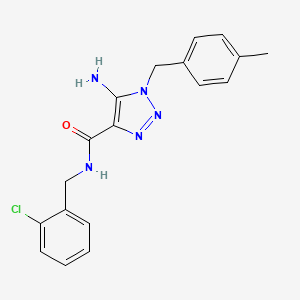

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, characterized by its unique molecular structure that includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C18H18ClN5O

- Molecular Weight : 355.8 g/mol

- CAS Number : 899972-77-1

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding to biological macromolecules. The amino and chlorobenzyl groups may also contribute to its binding affinity and specificity .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown remarkable selectivity against various bacterial strains including Bacillus subtilis and Escherichia coli. The introduction of halogen substituents has been found to enhance antibacterial properties through mechanisms such as DNA-gyrase inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound A | E. coli | 0.25 µg/mL | DNA-gyrase inhibition |

| Compound B | S. aureus | 5 µg/mL | Cell wall synthesis disruption |

| This compound | Various Gram-positive and Gram-negative bacteria | TBD | TBD |

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Investigations into cell apoptosis and reactive oxygen species (ROS) production revealed that certain triazole hybrids significantly triggered cell death in lung cancer models .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound X | Lung cancer | 6.06 | Apoptosis induction |

| Compound Y | Breast cancer | TBD | ROS generation |

| This compound | TBD | TBD |

Case Studies

A notable case study involved the optimization of a series of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The study highlighted the importance of structural modifications in enhancing potency and selectivity against the parasite while minimizing toxicity to mammalian cells . This underscores the potential therapeutic applications of compounds like this compound in infectious diseases.

Aplicaciones Científicas De Investigación

There appears to be a mix-up in the query. The request is for information on "5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," but the search results primarily discuss "5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide". Because of this, the information below will focus on the requested compound where possible, but may include information on the related compound when necessary.

This compound

This compound is a substituted triazole compound. Triazole compounds have a variety of applications, including uses as pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.

Structural Information

Potential Applications

Research suggests that 5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may possess significant biological activities, specifically antimicrobial, antifungal, and antiviral properties. It may also act as an inhibitor of specific enzymes or receptors, offering potential therapeutic benefits in treating various diseases, including cancer and inflammatory conditions, by interacting with specific molecular targets within biological systems.

Related Triazole Compounds

Other related triazole compounds and their unique aspects:

- 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group; the different halogen substituent may influence biological activity.

- 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks fluorine substitution, focuses on methylphenyl interactions.

- 5-amino-N-(4-bromobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains bromine instead of fluorine and may exhibit different reactivity patterns.

Propiedades

IUPAC Name |

5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-12-6-8-13(9-7-12)11-24-17(20)16(22-23-24)18(25)21-10-14-4-2-3-5-15(14)19/h2-9H,10-11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZNQQBBOINMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.